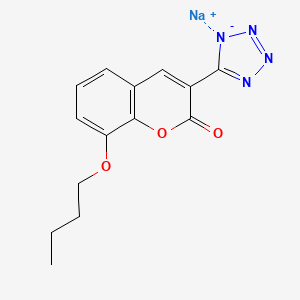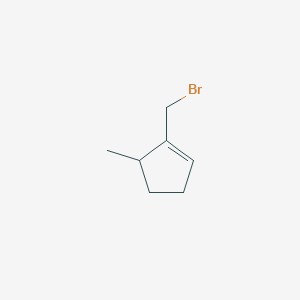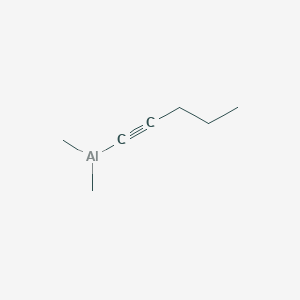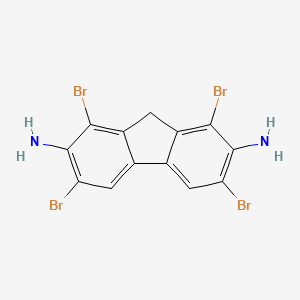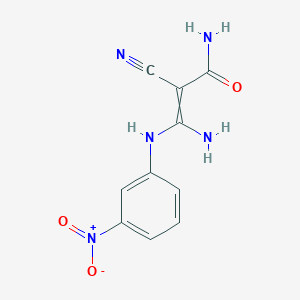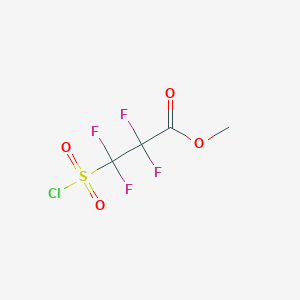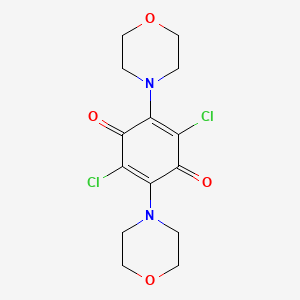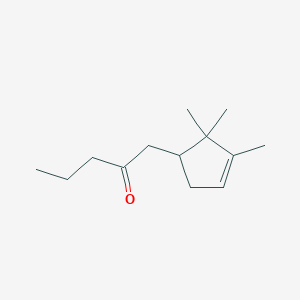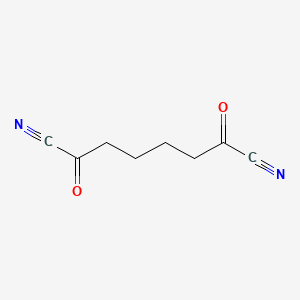
Hexanedioyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioyl cyanide, also known as adiponitrile, is an organic compound with the formula (CH₂)₄(CN)₂. It is a colorless liquid that is used primarily as a precursor to nylon-6,6, a type of polyamide. The compound is significant in the chemical industry due to its role in the production of synthetic fibers and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanedioyl cyanide can be synthesized through several methods:
Hydrocyanation of Butadiene: This is the most common industrial method. Butadiene reacts with hydrogen cyanide in the presence of a nickel catalyst to form this compound.
Electrochemical Reduction of Glutaronitrile: Another method involves the electrochemical reduction of glutaronitrile in the presence of a suitable catalyst.
Industrial Production Methods: The hydrocyanation of butadiene is the primary industrial method. This process involves:
- Reacting butadiene with hydrogen cyanide in the presence of a nickel catalyst.
- The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanedioyl cyanide undergoes several types of chemical reactions:
Hydrolysis: It can be hydrolyzed to adipic acid, which is another precursor for nylon production.
Reduction: It can be reduced to hexamethylenediamine, another important intermediate in nylon-6,6 production.
Polymerization: It can undergo polymerization reactions to form polyamides.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst such as nickel or palladium.
Polymerization: Requires specific catalysts and conditions depending on the desired polymer.
Major Products Formed:
Adipic Acid: Formed through hydrolysis.
Hexamethylenediamine: Formed through reduction.
Nylon-6,6: Formed through polymerization with hexamethylenediamine.
Wissenschaftliche Forschungsanwendungen
Hexanedioyl cyanide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Primarily used in the production of nylon-6,6, which is used in textiles, automotive parts, and various consumer goods.
Wirkmechanismus
Hexanedioyl cyanide exerts its effects primarily through its chemical reactivity. It can undergo hydrolysis, reduction, and polymerization reactions, which are essential for its role in nylon production. The compound’s molecular targets and pathways involve its interaction with catalysts and reagents that facilitate these reactions.
Vergleich Mit ähnlichen Verbindungen
Hexanedioyl cyanide can be compared with other similar compounds such as:
Hexanedioic Acid (Adipic Acid): Both are precursors in nylon production, but hexanedioic acid is formed through the hydrolysis of this compound.
Hexamethylenediamine: Another key intermediate in nylon-6,6 production, formed through the reduction of this compound.
Glutaronitrile: A related nitrile compound that can be electrochemically reduced to this compound.
Uniqueness: this compound is unique due to its dual nitrile groups, which make it a versatile intermediate in the synthesis of various compounds, particularly in the production of nylon-6,6.
Eigenschaften
CAS-Nummer |
80317-75-5 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
hexanedioyl dicyanide |
InChI |
InChI=1S/C8H8N2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-4H2 |
InChI-Schlüssel |
GMWJWHSWXXYTTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)C#N)CC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


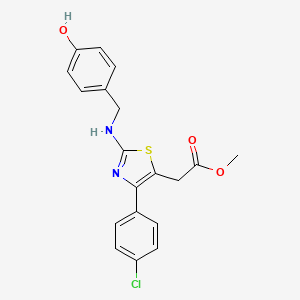


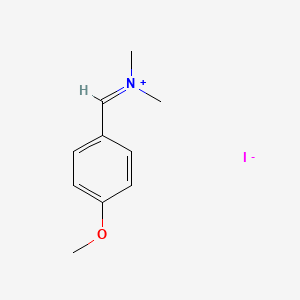
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
